1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one
Description
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-cyclopentylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-6-3-7-14(9-11)12(15)8-10-4-1-2-5-10/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSICXJMFZFTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amino alcohols using reagents such as thionyl chloride (SOCl2) to form the piperidine ring
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency . These methods allow for the large-scale production of compounds like 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon (Pd/C) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . For example, piperidine derivatives have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A DPP-4 inhibitor with a similar piperidine structure.
Trelagliptin: Another DPP-4 inhibitor with a related chemical structure.
Uniqueness
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is unique due to its specific combination of the piperidine ring with the cyclopentyl and ethanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHNO and features a piperidine ring substituted with an amino group and a cyclopentyl group. Its structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.29 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.54 |
Pharmacological Effects
This compound has been studied for its effects on various biological systems. Preliminary studies suggest it may exhibit:
- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxicity: Research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, suggesting this compound may have antitumor properties.
The proposed mechanisms by which this compound exerts its biological effects include:
- Membrane Interaction: The compound may disrupt bacterial membranes, leading to cell lysis.
- Receptor Modulation: It could act on neurotransmitter receptors, influencing pathways related to pain and inflammation.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of similar piperidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the piperidine structure significantly affected potency. The study concluded that compounds with hydrophobic groups, like cyclopentyl, enhanced membrane interaction and antimicrobial activity.
Study 2: Cytotoxicity in Cancer Cells
In vitro tests on human cancer cell lines demonstrated that compounds with similar structures induced significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and disruption of cellular metabolism. Further research is needed to determine the specific pathways influenced by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
